

# Application Notes and Protocols for Tildacerfont in Clinical Research

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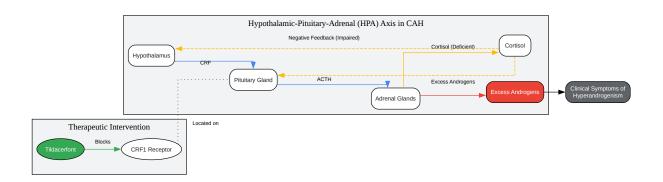


These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **tildacerfont** as investigated in clinical trials for conditions such as classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).

### **Mechanism of Action**

**Tildacerfont** is a potent, selective, nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] In pathological conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in an overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[3] Elevated ACTH stimulates the adrenal glands, leading to an accumulation of cortisol precursors and their subsequent conversion into excess androgens.[3] **Tildacerfont** works by binding to and blocking CRF1 receptors in the pituitary gland, which in turn reduces ACTH secretion.[1][4] This reduction in ACTH helps to decrease the overproduction of adrenal androgens, offering a potential therapeutic approach to manage the symptoms of androgen excess and potentially reduce the required doses of glucocorticoids. [1][3]





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**Caption: Tildacerfont**'s mechanism of action in the HPA axis.

## **Dosage and Administration in Clinical Trials**

**Tildacerfont** has been evaluated in several clinical trials at various dosages and administration schedules. The following tables summarize the dosing regimens used in key studies for CAH and PCOS.

# Table 1: Tildacerfont Dosage in Adult Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials



Study	Dosage	Frequency	Duration	Patient Population
Study 201 (Phase 2a)	200 mg, escalating to 600 mg, then 1000 mg	Once Daily (QD)	2 weeks at each dose level	Adults with 21- hydroxylase deficiency (21OHD) CAH on stable glucocorticoid regimen.[3]
100 mg or 200 mg	Twice Daily (BID)	2 weeks	Adults with 210HD CAH on stable glucocorticoid regimen.[3]	
Study 202 (Phase 2a)	400 mg	Once Daily (QD)	12 weeks	Adults with 210HD CAH on stable glucocorticoid regimen.[3][4]
CAHmelia-203 (Phase 2b)	50 mg, 100 mg, or 200 mg	Once Daily (QD)	12 weeks (placebo- controlled), followed by dose escalation and open-label extension	Adults with classic CAH and highly elevated androstenedione (A4) levels.[5][6]
CAHmelia-204 (Phase 2b)	200 mg	Once Daily (QD)	24 weeks (placebo- controlled), followed by a 52- week open-label period	Adults with classic CAH on supraphysiologic glucocorticoid doses with normal or nearnormal A4 levels. [6][7]



Table 2: Tildacerfont Dosage in Pediatric Classic

Congenital Adrenal Hyperplasia (CAH) Clinical Trials

Study	Dosage	Frequency	Duration	Patient Population
Phase 2 Study	Not specified	Not specified	Not specified	Children aged 2 to 17 years with CAH.[8]

Table 3: Tildacerfont Dosage in Polycystic Ovary

Syndrome (PCOS) Clinical Trials

Study	Dosage	Frequency	Duration	Patient Population
NCT05370521 (Phase 2)	50 mg, escalating to 100 mg, then 200 mg	Once Daily (QD)	4 weeks at each dose level (total 12 weeks)	Women with PCOS and elevated adrenal androgens (assessed by DHEAS levels). [9]

## **Experimental Protocols**

The following protocols are synthesized from the methodologies described in the clinical trials of **tildacerfont**.

# Protocol 1: Phase 2a Dose-Escalation Study in Adults with CAH (Based on Study 201)

- 1. Objective: To evaluate the safety, tolerability, and efficacy of multiple ascending doses of **tildacerfont** in reducing ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4) in adults with classic CAH.[1]
- 2. Study Design: Open-label, multicenter, multiple-dose, dose-escalation study.[3]



#### 3. Participant Eligibility:

- Adults with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
- On a stable glucocorticoid and, if applicable, mineralocorticoid regimen for at least 30 days prior to and during the study.[3][10]

#### 4. Treatment Regimen:

- Cohort A (Once Daily): Participants receive oral tildacerfont 200 mg QD for 2 weeks, followed by 600 mg QD for 2 weeks, and then 1000 mg QD for 2 weeks. Doses are taken at bedtime (approximately 10 pm).[3]
- Cohorts B and C (Twice Daily): Participants receive tildacerfont 200 mg BID or 100 mg BID, respectively, for 2 weeks, with doses at approximately 10 am and 10 pm.[3]

#### 5. Sample Collection and Analysis:

- Blood samples are collected at baseline and at specified intervals during each dosing period.
- Samples are typically collected in the morning (around 8 am) before the morning glucocorticoid dose.[3]
- Serum levels of ACTH, 17-OHP, and A4 are measured using methods like liquid chromatography-tandem mass spectrometry.[4]

#### 6. Efficacy and Safety Assessments:

- Efficacy: Changes from baseline in ACTH, 17-OHP, and A4 levels are the primary efficacy endpoints.[1]
- Safety: Monitored through adverse event reporting and laboratory assessments.[1]

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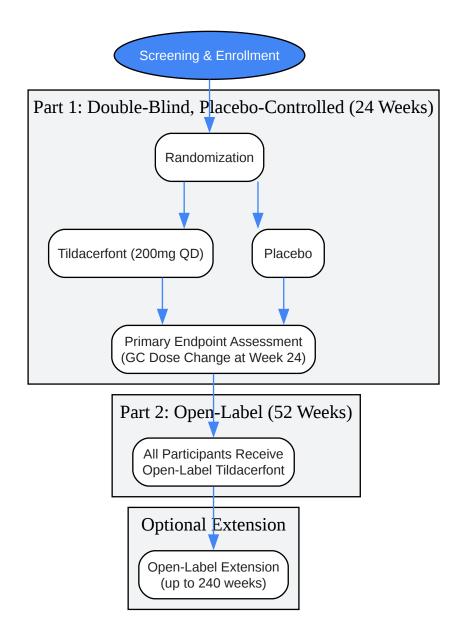
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> Dosing_1000; Dosing_1000 -> Assessment_3; Assessment_3 -> End; }
```

Caption: Workflow for a dose-escalation study (e.g., Study 201).

## Protocol 2: Randomized, Double-Blind, Placebo-Controlled Study in Adults with CAH (Based on CAHmelia-204)

- 1. Objective: To evaluate the efficacy and safety of **tildacerfont** in reducing supraphysiologic glucocorticoid use in adults with classic CAH.[7]
- 2. Study Design: A randomized, double-blind, placebo-controlled study followed by an open-label extension.[7]
- 3. Participant Eligibility:
- Adults with classic CAH on a stable, supraphysiologic dose of glucocorticoids (e.g., ≥30 mg/day and ≤60 mg/day hydrocortisone equivalent).[7]
- Androstenedione (A4) levels within a specified range (e.g., ≤ 2.5x upper limit of normal).
- 4. Treatment Protocol:
- Part 1 (Double-Blind, 24 weeks): Participants are randomized to receive either **tildacerfont** (e.g., 200 mg QD) or a placebo.[6]
- Part 2 (Open-Label, 52 weeks): All participants receive open-label tildacerfont.[10]
- Glucocorticoid Tapering: During the trial, glucocorticoid doses may be tapered according to a pre-specified algorithm if adrenal androgen control is maintained.[6]
- 5. Primary Endpoint: The primary outcome is the absolute change in daily glucocorticoid dose from baseline at the end of the placebo-controlled period (e.g., week 24).[6]
- 6. Long-term Extension: An optional open-label extension may be offered for up to 240 weeks to assess long-term safety and efficacy.[7][10]





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Caption: Workflow for a placebo-controlled glucocorticoid reduction study.

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